

Application Note: HPLC Analysis of Coronololide Purity

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Compound of Interest

Compound Name: Coronololide

Cat. No.: B1631042

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Introduction

Coronalolide, a naturally occurring triterpenoid isolated from species such as *Gardenia coronaria* and *Gardenia sootepensis hutchins*, has demonstrated significant biological activity.[1] It exhibits broad cytotoxic effects against a panel of human cancer cell lines including breast, gastric, lung, colon, and liver cancer.[2] Additionally, **Coronalolide** has shown anti-HIV activity.[1] Given its therapeutic potential, ensuring the purity of **Coronalolide** is critical for preclinical and clinical research.

This application note provides a detailed protocol for the determination of **Coronalolide** purity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is designed to be simple, accurate, and reproducible for routine quality control analysis.

Experimental Protocols

Materials and Reagents

- **Coronalolide** reference standard (>98% purity)
- **Coronalolide** sample for analysis
- Acetonitrile (HPLC grade)

- Water (HPLC grade, filtered and degassed)
- Methanol (HPLC grade)
- DMSO (optional, for initial stock solution)

Instrumentation

- HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
- Analytical balance
- Ultrasonic bath
- pH meter

Chromatographic Conditions

A robust RP-HPLC method was developed for the analysis of **Coronalolide**.

Parameter	Condition
Column	C18 reverse-phase column (4.6 x 250 mm, 5 μ m)
Mobile Phase A	Water (HPLC Grade)
Mobile Phase B	Acetonitrile (HPLC Grade)
Gradient	60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30°C
Detection	UV at 220 nm
Run Time	25 minutes

Preparation of Standard and Sample Solutions

Standard Solution Preparation (100 μ g/mL):

- Accurately weigh 10 mg of **Coronalolide** reference standard.
- Dissolve in 10 mL of Methanol to obtain a 1 mg/mL stock solution.
- Further dilute 1 mL of the stock solution to 10 mL with the mobile phase initial condition (60:40 Acetonitrile:Water) to get a final concentration of 100 μ g/mL.
- Filter the solution through a 0.45 μ m syringe filter before injection.

Sample Solution Preparation (100 μ g/mL):

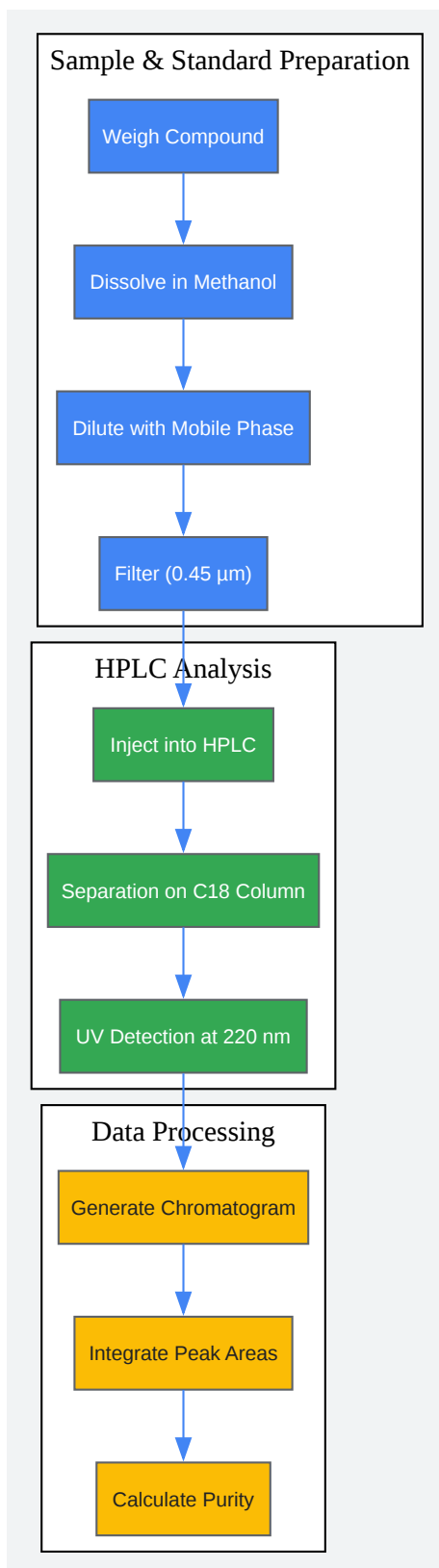
- Accurately weigh 10 mg of the **Coronalolide** sample.
- Follow steps 2-4 of the Standard Solution Preparation.

Data Presentation

The purity of the **Coronalolide** sample is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

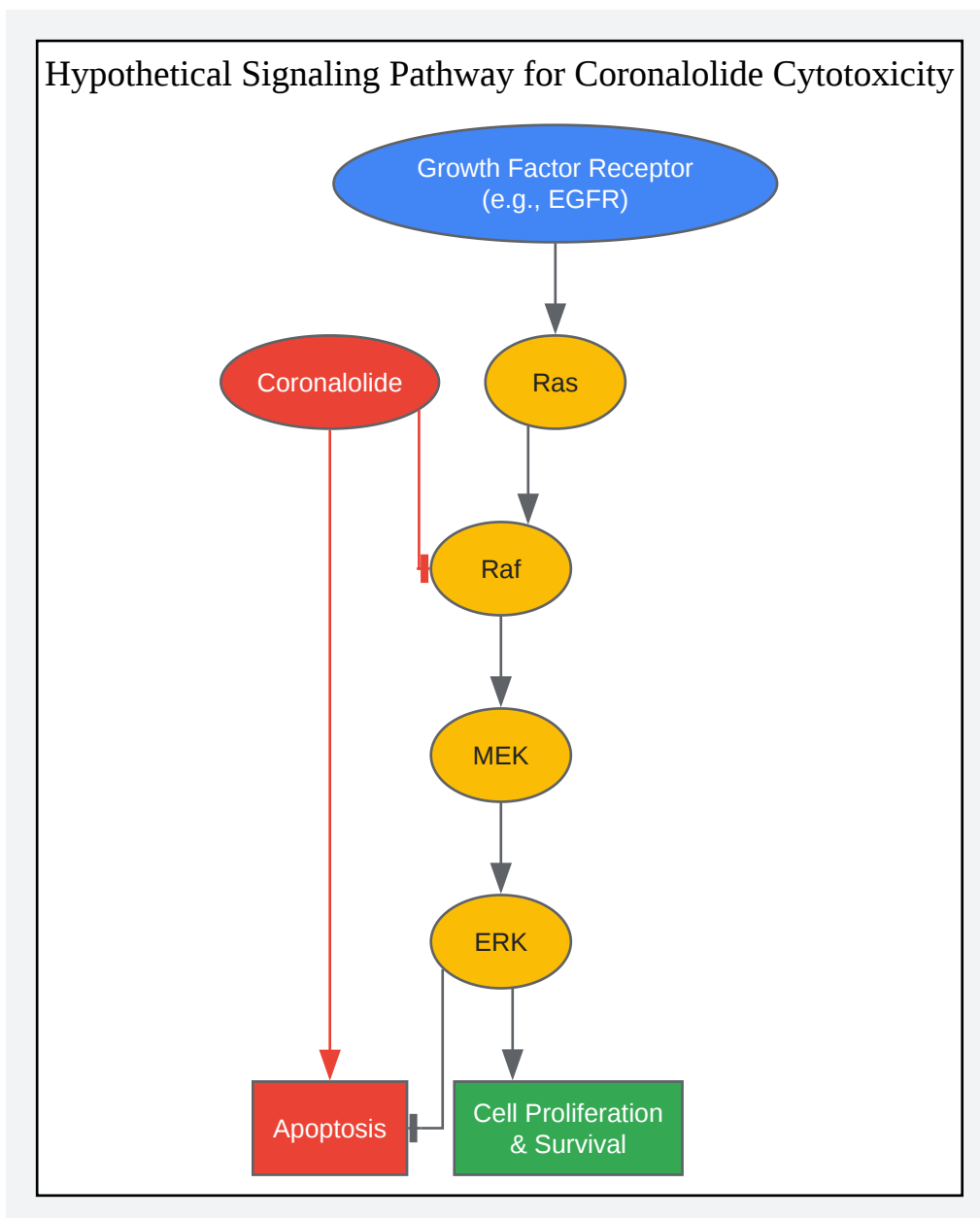
Compound	Retention Time (min)	Peak Area (mAU*s)	% Area	Purity (%)
Coronalolide	8.52	12450	99.20	99.20
Impurity 1	6.21	50	0.40	-
Impurity 2	9.88	50	0.40	-

Mandatory Visualizations



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Caption: HPLC workflow for **Coronalolide** purity analysis.



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Caption: Hypothetical MAPK/ERK signaling pathway inhibition by **Coronalolide**.

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References

- 1. Coronololide | CAS:268214-51-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
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